molecular formula C19H29N3O3 B5433656 9-[4-methoxy-3-(methoxymethyl)benzyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

9-[4-methoxy-3-(methoxymethyl)benzyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No.: B5433656
M. Wt: 347.5 g/mol
InChI Key: PBGAYBPXNWPVHK-UHFFFAOYSA-N
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Description

The compound is a spiro compound, which is a type of compound where two rings share a single atom. The atom connecting the two rings is called the spiroatom, usually a quaternary carbon. Spiro compounds are typically named by the number of atoms in each ring separated by a dot. In this case, the compound is a “9,5” spiro compound, indicating one ring contains 9 atoms and the other contains 5 atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the two rings around the spiroatom. This could potentially be achieved through a series of reactions including cyclization reactions, but without specific literature or research on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a spiroatom connecting two rings, one of which is a 9-membered ring and the other a 5-membered ring. It also includes several functional groups, including a methoxy group and a benzyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the methoxy groups might be susceptible to reactions involving nucleophilic substitution or elimination .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of methoxy groups could influence its polarity and solubility .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include investigating its biological activity, if any, and how its structure influences its properties .

Properties

IUPAC Name

9-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-21-11-8-20-18(23)19(21)6-9-22(10-7-19)13-15-4-5-17(25-3)16(12-15)14-24-2/h4-5,12H,6-11,13-14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGAYBPXNWPVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C12CCN(CC2)CC3=CC(=C(C=C3)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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